Structural Differentiation: Piperidinyl vs. Piperazinyl Substituent Impacts Basicity and Hydrogen-Bonding
The target compound bears a 4-methylpiperidin-1-yl substituent at position 1, which lacks a second basic nitrogen. By contrast, the commercially available analog MFCD03298943 (3-Methyl-1-[4-(4-methyl-2-pyridinyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile) contains a piperazine ring . The absence of this second amine in the target compound reduces hydrogen-bond acceptor count (Hacc = 3 vs. a predicted higher value for piperazine analogs), directly affecting solubility and target-binding pharmacophore models.
| Evidence Dimension | Hydrogen-bond acceptor (Hacc) count |
|---|---|
| Target Compound Data | Hacc = 3 |
| Comparator Or Baseline | MFCD03298943 (piperazine analog): Hacc predicted ≥ 5 |
| Quantified Difference | ≥ 2 fewer H-bond acceptors |
| Conditions | In silico physicochemical property calculation (Hit2Lead data ) |
Why This Matters
A lower Hacc count predicts improved passive membrane permeability but reduced aqueous solubility, which is critical when selecting compounds for cell-based assays or in vivo studies.
